molecular formula C13H9N3O2 B8401546 4-Nitro-2-(pyridin-2-ylethynyl)aniline

4-Nitro-2-(pyridin-2-ylethynyl)aniline

Cat. No.: B8401546
M. Wt: 239.23 g/mol
InChI Key: PNPMRYAWQBGWGB-UHFFFAOYSA-N
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Description

4-Nitro-2-(pyridin-2-ylethynyl)aniline (CAS: 952665-16-6, molecular formula: C₁₃H₉N₃O₂) is a nitro-substituted aniline derivative featuring a pyridin-2-ylethynyl group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-nitro-2-(2-pyridin-2-ylethynyl)aniline

InChI

InChI=1S/C13H9N3O2/c14-13-7-6-12(16(17)18)9-10(13)4-5-11-3-1-2-8-15-11/h1-3,6-9H,14H2

InChI Key

PNPMRYAWQBGWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

Key structural analogs differ in substituents at the 2-position of the aniline ring, leading to distinct electronic and reactivity profiles:

Compound Name Substituent Molecular Formula Key Features Reference
4-Nitro-2-(pyridin-2-ylethynyl)aniline Pyridin-2-ylethynyl C₁₃H₉N₃O₂ Extended conjugation via ethynyl group; potential for Sonogashira coupling
4-Nitro-2-phenoxyaniline Phenoxy C₁₂H₁₀N₂O₃ Electron-donating phenoxy group; herbicidal applications
4-Chloro-N-(2-pyridyl)aniline 2-Pyridyl C₁₁H₉ClN₂ Pyridyl group enables N–H⋯N hydrogen bonding, forming dimers
4-Nitro-2-(trifluoromethoxy)aniline Trifluoromethoxy C₇H₅F₃N₂O₃ Electron-withdrawing CF₃O group; enhanced metabolic stability
4-Nitro-2-(1-phenylvinyl)aniline 1-Phenylvinyl C₁₄H₁₂N₂O₂ Vinyl spacer reduces conjugation compared to ethynyl; potential for cycloadditions

Key Observations :

  • Electronic Effects: The nitro group at the 4-position is electron-withdrawing, polarizing the aniline ring. Substituents like phenoxy (electron-donating) or trifluoromethoxy (electron-withdrawing) modulate reactivity in electrophilic substitution reactions .
  • Conjugation : The ethynyl group in the target compound facilitates extended π-conjugation between the pyridine and aniline rings, which may enhance photophysical properties or catalytic activity .
  • Hydrogen Bonding : The pyridyl group in 4-Chloro-N-(2-pyridyl)aniline promotes dimerization via N–H⋯N interactions, influencing crystallinity and solubility .

Crystallographic and Solubility Profiles

  • Crystal Packing : 4-Chloro-N-(2-pyridyl)aniline forms hydrogen-bonded dimers, while the trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline likely disrupts intermolecular interactions due to steric and electronic effects .
  • Solubility : Pyridine-containing analogs (e.g., the target compound) may exhibit improved aqueous solubility compared to purely aromatic derivatives due to the polarizable nitrogen atom .

Industrial and Medicinal Relevance

  • Herbicidal Applications: 4-Nitro-2-phenoxyaniline is used in agrochemicals, leveraging the phenoxy group’s stability and bioactivity .
  • Medicinal Chemistry : The trifluoromethoxy group in 4-Nitro-2-(trifluoromethoxy)aniline enhances metabolic resistance, a desirable trait in drug candidates .

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